1-(3,5-dichlorophenyl)Cyclopropanecarboxylic acid
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Overview
Description
1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid can be achieved through several routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclanilide: A monocarboxylic acid that is substituted by a 3,5-dichlorophenylcarbamoyl group at position 1.
1-(3,4-Dichlorophenyl)Cyclopropanecarboxylic acid: Similar in structure but with chlorine atoms at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of molecular targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) |
InChI Key |
OMXVJTJXASAXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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